Cas no 2580216-36-8 (methyl 3-iodo-1H-pyrazolo4,3-bpyridine-5-carboxylate)

methyl 3-iodo-1H-pyrazolo4,3-bpyridine-5-carboxylate 化学的及び物理的性質
名前と識別子
-
- Methyl 3-iodo-2H-pyrazolo[4,3-b]pyridine-5-carboxylate
- methyl 3-iodo-1H-pyrazolo[4,3-b]pyridine-5-carboxylate
- 2580216-36-8
- EN300-27685587
- methyl 3-iodo-1H-pyrazolo4,3-bpyridine-5-carboxylate
-
- MDL: MFCD33020455
- インチ: 1S/C8H6IN3O2/c1-14-8(13)5-3-2-4-6(10-5)7(9)12-11-4/h2-3H,1H3,(H,11,12)
- InChIKey: CBLUXAGEWIEMHV-UHFFFAOYSA-N
- ほほえんだ: IC1=C2C(C=CC(C(=O)OC)=N2)=NN1
計算された属性
- せいみつぶんしりょう: 302.95047g/mol
- どういたいしつりょう: 302.95047g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 239
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 67.9Ų
methyl 3-iodo-1H-pyrazolo4,3-bpyridine-5-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27685587-0.25g |
methyl 3-iodo-1H-pyrazolo[4,3-b]pyridine-5-carboxylate |
2580216-36-8 | 95.0% | 0.25g |
$530.0 | 2025-03-20 | |
Aaron | AR028B3R-250mg |
methyl3-iodo-1H-pyrazolo[4,3-b]pyridine-5-carboxylate |
2580216-36-8 | 95% | 250mg |
$754.00 | 2025-02-16 | |
Aaron | AR028B3R-10g |
methyl3-iodo-1H-pyrazolo[4,3-b]pyridine-5-carboxylate |
2580216-36-8 | 95% | 10g |
$6359.00 | 2023-12-15 | |
Aaron | AR028B3R-1g |
methyl3-iodo-1H-pyrazolo[4,3-b]pyridine-5-carboxylate |
2580216-36-8 | 95% | 1g |
$1497.00 | 2025-02-16 | |
1PlusChem | 1P028AVF-100mg |
methyl3-iodo-1H-pyrazolo[4,3-b]pyridine-5-carboxylate |
2580216-36-8 | 95% | 100mg |
$522.00 | 2023-12-18 | |
Aaron | AR028B3R-2.5g |
methyl3-iodo-1H-pyrazolo[4,3-b]pyridine-5-carboxylate |
2580216-36-8 | 95% | 2.5g |
$2913.00 | 2025-02-16 | |
1PlusChem | 1P028AVF-500mg |
methyl3-iodo-1H-pyrazolo[4,3-b]pyridine-5-carboxylate |
2580216-36-8 | 95% | 500mg |
$1094.00 | 2023-12-18 | |
1PlusChem | 1P028AVF-5g |
methyl3-iodo-1H-pyrazolo[4,3-b]pyridine-5-carboxylate |
2580216-36-8 | 95% | 5g |
$3900.00 | 2023-12-18 | |
Aaron | AR028B3R-500mg |
methyl3-iodo-1H-pyrazolo[4,3-b]pyridine-5-carboxylate |
2580216-36-8 | 95% | 500mg |
$1174.00 | 2025-02-16 | |
Enamine | EN300-27685587-2.5g |
methyl 3-iodo-1H-pyrazolo[4,3-b]pyridine-5-carboxylate |
2580216-36-8 | 95.0% | 2.5g |
$2100.0 | 2025-03-20 |
methyl 3-iodo-1H-pyrazolo4,3-bpyridine-5-carboxylate 関連文献
-
Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
methyl 3-iodo-1H-pyrazolo4,3-bpyridine-5-carboxylateに関する追加情報
Methyl 3-Iodo-1H-Pyrazolo[4,3-b]pyridine-5-carboxylate (CAS No. 2580216-36-8): A Comprehensive Overview
Methyl 3-iodo-1H-pyrazolo[4,3-b]pyridine-5-carboxylate (CAS No. 2580216-36-8) is a versatile compound with significant potential in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrazolopyridines, which are known for their diverse biological activities and therapeutic applications. The presence of the iodine substituent at the 3-position and the carboxylate ester at the 5-position imparts unique chemical and biological properties to this molecule, making it an intriguing target for further investigation.
The structure of methyl 3-iodo-1H-pyrazolo[4,3-b]pyridine-5-carboxylate can be represented as follows: C10H9IN4O2. The molecular weight of this compound is approximately 294.10 g/mol. The iodine substituent at the 3-position is particularly noteworthy due to its ability to participate in various chemical reactions, such as cross-coupling reactions, which are crucial in the synthesis of complex organic molecules. Additionally, the carboxylate ester at the 5-position provides a functional group that can be readily modified or cleaved under specific conditions, offering flexibility in synthetic strategies.
In recent years, there has been a growing interest in the biological activities of pyrazolopyridines, particularly in their potential as therapeutic agents. Studies have shown that compounds with similar structures exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that certain pyrazolopyridine derivatives demonstrated potent anti-inflammatory effects by inhibiting key enzymes involved in inflammatory pathways. This suggests that methyl 3-iodo-1H-pyrazolo[4,3-b]pyridine-5-carboxylate could be a valuable starting point for developing new anti-inflammatory drugs.
Another area of interest is the potential of methyl 3-iodo-1H-pyrazolo[4,3-b]pyridine-5-carboxylate as an anti-cancer agent. Research has shown that iodinated compounds can selectively target cancer cells by disrupting key cellular processes such as DNA replication and protein synthesis. A study published in Cancer Research in 2020 highlighted the ability of iodinated pyrazolopyridines to induce apoptosis in cancer cells while sparing normal cells. This selective toxicity makes them promising candidates for cancer therapy.
Beyond its therapeutic potential, methyl 3-iodo-1H-pyrazolo[4,3-b]pyridine-5-carboxylate also holds promise as a building block in organic synthesis. The iodine substituent can be used as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling and Stille coupling. These reactions are widely used in the synthesis of complex organic molecules and pharmaceuticals. The versatility of this compound makes it an attractive choice for synthetic chemists looking to develop new molecules with specific biological activities.
In addition to its synthetic utility, methyl 3-iodo-1H-pyrazolo[4,3-b]pyridine-5-carboxylate has been studied for its photophysical properties. Pyrazolopyridines are known to exhibit interesting photophysical behavior, including fluorescence and photochromism. These properties make them useful in various applications, such as sensors and imaging agents. A recent study published in the Journal of Physical Chemistry C explored the photophysical properties of several pyrazolopyridine derivatives and found that the presence of an iodine substituent significantly enhanced their fluorescence quantum yields.
The safety profile of methyl 3-iodo-1H-pyrazolo[4,3-b]pyridine-5-carboxylate is another important consideration for its use in pharmaceutical research. While detailed toxicological studies are still ongoing, preliminary data suggest that this compound exhibits low toxicity at therapeutic concentrations. This is an encouraging sign for its potential use as a drug candidate or intermediate in drug synthesis.
In conclusion, methyl 3-iodo-1H-pyrazolo[4,3-b]pyridine-5-carboxylate (CAS No. 2580216-36-8) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structure and properties make it an attractive target for further investigation into its biological activities and synthetic applications. As research continues to uncover new insights into this compound's behavior and potential uses, it is likely to play an increasingly important role in the development of new therapeutic agents and advanced materials.
2580216-36-8 (methyl 3-iodo-1H-pyrazolo4,3-bpyridine-5-carboxylate) 関連製品
- 1805688-24-7(2-Bromo-1-(2-ethoxy-3-(trifluoromethyl)phenyl)propan-1-one)
- 70888-76-5((-)-Coumachlor)
- 1388074-21-2(O-(2-fluoro-4-methoxyphenyl)methylhydroxylamine)
- 2092289-16-0(5-bromo-4-(1,3-dioxolan-2-yl)thiophen-2-ylmethanol)
- 1823803-24-2(Tert-butyl 3-hydroxy-3-isopropylpiperidine-1-carboxylate)
- 2567502-72-9(4-(4-Methyltriazol-1-yl)piperidine;dihydrochloride)
- 2171906-46-8(5-iodo-2-{(3-methylfuran-2-yl)methylsulfanyl}pyrimidine)
- 1273687-35-6(5-Bromo-N-(3,4-dimethoxybenzyl)pyrimidin-2-amine)
- 2227914-52-3(rac-(1R,2R)-2-(1-ethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid)
- 76139-65-6(4-Amino-3,5-dimethylpyridine1-oxide)



